Chemical properties of 2-Ethenylsulfinyl-1,3-benzothiazole
Chemical properties of 2-Ethenylsulfinyl-1,3-benzothiazole
An In-Depth Technical Guide to the Predicted Chemical Properties of 2-Ethenylsulfinyl-1,3-benzothiazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical exploration of the predicted chemical properties, synthesis, and potential applications of the novel compound, 2-ethenylsulfinyl-1,3-benzothiazole. As this molecule is not extensively described in current literature, this guide synthesizes information from the well-established chemistry of the benzothiazole scaffold and the vinyl sulfoxide functional group to construct a predictive but scientifically grounded profile. The insights herein are intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
The 1,3-benzothiazole is a prominent heterocyclic system, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and neuroprotective properties.[1][2] Separately, the vinyl sulfoxide moiety is a versatile functional group in organic synthesis, most notably for its role as a potent Michael acceptor and its utility in asymmetric synthesis due to the chirality at the sulfur center.[3]
The hypothetical molecule, 2-ethenylsulfinyl-1,3-benzothiazole, represents an intriguing fusion of these two entities. The electron-withdrawing nature of the benzothiazole ring is expected to modulate the reactivity of the vinyl sulfoxide group, making it a prime candidate for targeted covalent inhibition in drug discovery. This guide will delineate a plausible synthetic pathway, predict its key chemical and spectroscopic properties, and explore its potential as a reactive template for biological applications.
Proposed Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole
A logical and feasible synthetic route to the target compound can be envisioned starting from the commercially available 2-mercaptobenzothiazole. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-ethenylsulfinyl-1,3-benzothiazole.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-(2-Hydroxyethylthio)-1,3-benzothiazole
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add 2-mercaptobenzothiazole (1.0 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then add 2-chloroethanol (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-(2-hydroxyethylthio)-1,3-benzothiazole.
Step 2: Synthesis of 2-(2-Hydroxyethylsulfinyl)-1,3-benzothiazole
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq) in DCM dropwise over 30 minutes. It is crucial to use a slight excess to avoid over-oxidation to the sulfone.
-
Stir the reaction at 0°C for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the sulfoxide product, which may be used in the next step without further purification.
Step 3: Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole
-
To a solution of the hydroxyethylsulfinyl intermediate from Step 2 (1.0 eq) in dry toluene, add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt, 1.5 eq).
-
Reflux the mixture for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the final product, 2-ethenylsulfinyl-1,3-benzothiazole. This thermal elimination is a known method for generating alkenes from alcohols.[4]
Predicted Physicochemical and Spectroscopic Properties
The introduction of the sulfoxide group is expected to increase the polarity of the molecule compared to a simple vinyl sulfide analogue.
| Property | Predicted Value / Characteristics |
| Molecular Formula | C₉H₇NOS₂ |
| Molecular Weight | 209.29 g/mol |
| Appearance | Pale yellow solid or oil |
| Solubility | Soluble in polar organic solvents (DCM, CHCl₃, Ethyl Acetate, DMSO); Insoluble in water |
Predicted Spectroscopic Data
The following table summarizes the predicted key signals in the NMR and IR spectra, based on data from analogous 2-substituted benzothiazoles and vinyl sulfoxides.[5][6][7]
| Spectroscopy | Predicted Chemical Shifts / Absorption Bands | Rationale |
| ¹H NMR (CDCl₃) | δ 7.8-8.1 (m, 2H, Ar-H), δ 7.3-7.6 (m, 2H, Ar-H), δ 6.5-7.0 (dd, 1H, -SO-CH=), δ 6.0-6.4 (m, 2H, =CH₂) | The benzothiazole aromatic protons will appear in the typical aromatic region. The vinyl protons will be distinct, with the geminal protons likely showing complex splitting. The proton alpha to the sulfoxide is expected to be in the 6.5-7.0 ppm range. |
| ¹³C NMR (CDCl₃) | δ 165-170 (C2-BTZ), δ 152-155 & 135-138 (Ar-C quat.), δ 140-145 (-SO-C H=), δ 120-130 (Ar-CH), δ 125-130 (=C H₂) | The C2 carbon of the benzothiazole will be significantly downfield. The vinyl carbons will be in the olefinic region, with the carbon attached to the sulfoxide being more deshielded. |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 1640-1620 (C=C stretch), 1580-1550 (C=N stretch), 1060-1040 (S=O stretch) | The S=O stretch is a characteristic and strong absorption band for sulfoxides. The C=C and C=N stretches will also be prominent. |
Predicted Chemical Reactivity
The chemical behavior of 2-ethenylsulfinyl-1,3-benzothiazole is predicted to be dominated by the reactivity of the vinyl sulfoxide moiety, which is activated by the electron-withdrawing benzothiazole ring.
Caption: Predicted reactivity pathways for 2-ethenylsulfinyl-1,3-benzothiazole.
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Michael Addition: As a potent Michael acceptor, the vinyl sulfoxide is expected to readily react with soft nucleophiles.[3] This is particularly relevant in a biological context, where the thiol group of cysteine residues in proteins can act as the nucleophile. The reaction is anticipated to be highly diastereoselective due to the chiral nature of the sulfoxide, which directs the nucleophilic attack to one of the diastereotopic faces of the double bond.[8]
-
Oxidation: The sulfoxide can be easily oxidized to the corresponding vinyl sulfone using common oxidizing agents like m-CPBA or hydrogen peroxide. Vinyl sulfones are also excellent Michael acceptors, often with enhanced reactivity compared to their sulfoxide counterparts.[1][9]
-
Reduction: The sulfoxide can be deoxygenated to the corresponding vinyl sulfide using reducing agents such as phosphorus trichloride or certain metal complexes.[4]
-
Diels-Alder Reaction: While 2-vinylbenzothiazoles are known to participate as dienes in [2+4] cycloaddition reactions, the electron-withdrawing sulfinyl group might alter this reactivity, potentially favoring its role as a dienophile instead.
Potential Applications in Drug Development: A Covalent Inhibition Strategy
The predicted reactivity of 2-ethenylsulfinyl-1,3-benzothiazole as a Michael acceptor makes it an excellent candidate for the design of targeted covalent inhibitors (TCIs). TCIs form a stable covalent bond with their target protein, often leading to increased potency, longer duration of action, and improved therapeutic outcomes.
The proposed mechanism of action involves the nucleophilic attack by a cysteine residue within the active site of a target enzyme onto the β-carbon of the vinyl group. This forms a stable thioether linkage, permanently inactivating the enzyme.
Caption: Proposed mechanism of covalent inhibition by 2-ethenylsulfinyl-1,3-benzothiazole.
This strategy could be applied to various enzyme classes, including kinases, proteases, and phosphatases, that are implicated in diseases such as cancer and inflammatory disorders and possess a suitably located cysteine residue for covalent modification.[10]
Experimental Protocol: Michael Addition with a Model Thiol
-
Dissolve 2-ethenylsulfinyl-1,3-benzothiazole (1.0 eq) in a suitable solvent such as methanol.
-
Add a model thiol, for example, N-acetylcysteine (1.1 eq), to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the deprotonation of the thiol.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Upon completion, acidify the mixture slightly with dilute HCl to protonate any excess thiolate.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by preparative HPLC or column chromatography to isolate the covalent adduct for characterization by NMR and mass spectrometry.
Conclusion and Future Directions
This guide has presented a predictive yet comprehensive overview of the chemical properties of the novel compound 2-ethenylsulfinyl-1,3-benzothiazole. By leveraging the known chemistry of its constituent benzothiazole and vinyl sulfoxide moieties, we have proposed a viable synthetic route, predicted its spectroscopic and physicochemical characteristics, and outlined its likely chemical reactivity.
The most promising feature of this molecule is its potential as a targeted covalent inhibitor for applications in drug discovery. The vinyl sulfoxide group serves as a "warhead" for reaction with nucleophilic residues in target proteins, while the benzothiazole scaffold provides a foundation for developing selectivity and favorable pharmacokinetic properties.
The hypotheses and protocols detailed in this document are intended to provide a solid framework for the actual synthesis and experimental investigation of 2-ethenylsulfinyl-1,3-benzothiazole. Future work should focus on validating the proposed synthesis, characterizing the compound, and exploring its reactivity with various biological nucleophiles to assess its potential as a new tool for chemical biology and drug development.
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